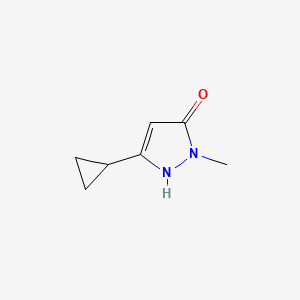
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the linear formula FC6H3(CF3)CH2CN . It is a liquid or solid or semi-solid substance .
Synthesis Analysis
The synthesis of “3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” involves a condensation reaction with aromatic acetonitriles under basic conditions . The compound has been used in the facile synthesis of 1,2,3,4-tetrasubstituted naphthalenes .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” can be represented by the SMILES string Fc1c(CC#N)cccc1C(F)(F)F . The InChI key for this compound is VUUVDTMSSVKPDJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” include a refractive index of n20/D 1.45 , a boiling point of 237 °C , and a density of 1.34 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Characterization : An unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which is similar to 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile, has been reported, leading to the formation of a trimeric compound. This compound was isolated and characterized using NMR and MS/MS studies, providing insights into its chemical properties (Stazi et al., 2010).
Catalytic Fluoromethylation : The compound's role in photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds has been explored. This process is significant in the pharmaceutical and agrochemical fields due to the importance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups (Koike & Akita, 2016).
Synthesis of α-Fluoroacetonitriles : The synthesis of α-fluorophenylacetonitriles, closely related to 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile, has been achieved through a novel process. This method involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), demonstrating the versatility of the compound in synthesizing fluorinated compounds (Letourneau & Mccarthy, 1985).
Organometallic Chemistry : Studies in organometallic fluorine chemistry, involving palladium and rhodium, have shown the potential of 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile in synthesizing selectively fluorinated organic compounds. This area is crucial due to the high demand for selectively fluorinated molecules in pharmaceuticals and agrochemicals (Grushin, 2010).
Organocatalysis : The compound's relevance in organocatalysis, specifically in the trifluoromethylation of ketones and sulfonyl fluorides, has been documented. This involves a new catalytic methodology using HCF3, expanding the synthetic applications of trifluoromethylation (Okusu et al., 2015).
Aromatic Trifluoromethylation : The compound's use in the palladium-catalyzed trifluoromethylation of aryl chlorides has been explored. This process is vital for adding CF3 groups to a broad range of aryl substrates, which is important in pharmaceutical and agrochemical synthesis (Cho et al., 2010).
Propiedades
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADIGAUUNBZPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2602724.png)






![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2602739.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)

![4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2602745.png)
